N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride
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Overview
Description
The compound contains several functional groups, including an imidazole ring, a benzothiazole ring, and a benzamide group. These groups are common in many pharmaceuticals and could potentially interact with various biological targets.
Synthesis Analysis
Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through the coupling of the appropriate imidazole, benzothiazole, and benzamide derivatives.Molecular Structure Analysis
The presence of multiple aromatic rings in the compound suggests that it may have significant π-conjugation, which could affect its electronic properties. The imidazole and benzothiazole rings may also participate in hydrogen bonding or other intermolecular interactions.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the chemical reactivity of this compound. However, the imidazole ring is known to be a versatile moiety in organic chemistry and can participate in various reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure, including the positions of the functional groups and any potential stereochemistry.Scientific Research Applications
Structural Diversity and Compound Synthesis
N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride and its derivatives have been pivotal in the generation of structurally diverse compound libraries. These derivatives serve as starting materials for various alkylation and ring closure reactions, enabling the synthesis of a broad range of compounds. This structural diversity is crucial for drug discovery, material science, and other fields where novel compounds are constantly in demand (Roman, 2013).
Anticancer Properties
Compounds with structural components similar to N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride have demonstrated significant anticancer activities. Some synthesized derivatives have shown reasonable anticancer activity against a variety of cancer types, particularly melanoma-type cell lines, highlighting the potential of these compounds in cancer treatment (Duran & Demirayak, 2012).
Chemical Stability and Acidity Constants
The structural and chemical stability of these compounds is a crucial aspect of their utility in scientific research. Studies have determined the acidity constants of synthesized acetamide derivatives, shedding light on their chemical behavior and stability under different conditions. Understanding the pKa values and protonation sites is vital for predicting the reactivity and interaction of these compounds with various biological molecules (Duran & Canbaz, 2013).
Biological Activity and Therapeutic Potential
The derivatives of N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride have been actively studied for their biological activities, including anthelmintic, anti-inflammatory, and anticonvulsant effects. These activities suggest the therapeutic potential of these compounds in treating various diseases and conditions, further underscoring their significance in scientific research (Shetty et al., 2010).
Safety And Hazards
Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
Future research could involve studying the biological activity of this compound, determining its mechanism of action, and optimizing its properties for potential therapeutic applications.
Please note that this is a general analysis based on the structure of the compound, and the actual properties may vary. For a more accurate analysis, experimental data and further research would be needed.
properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3,4-dimethoxybenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S.ClH/c1-16-6-7-17(2)22-21(16)26-24(32-22)28(12-5-11-27-13-10-25-15-27)23(29)18-8-9-19(30-3)20(14-18)31-4;/h6-10,13-15H,5,11-12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVXIUDMQNPDCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC(=C(C=C4)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride |
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